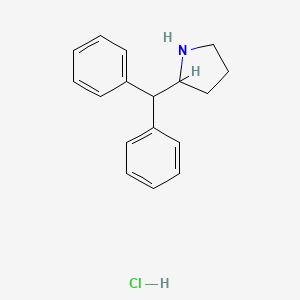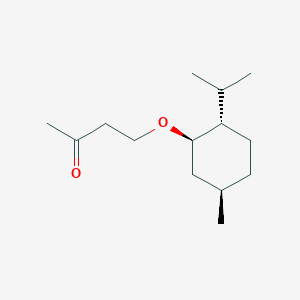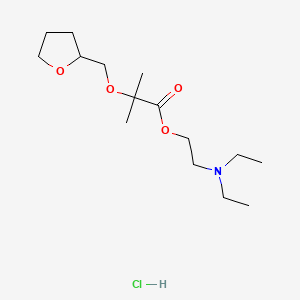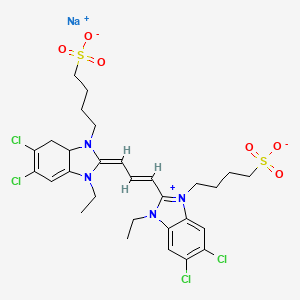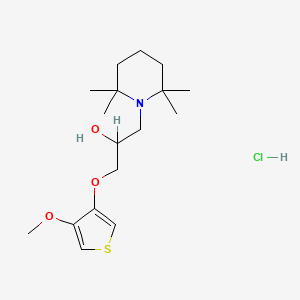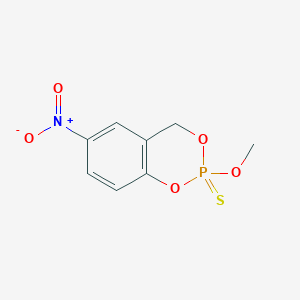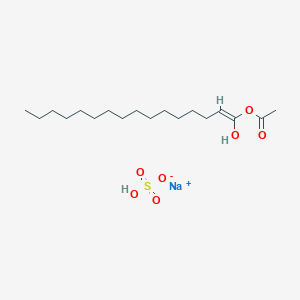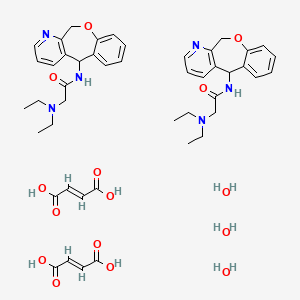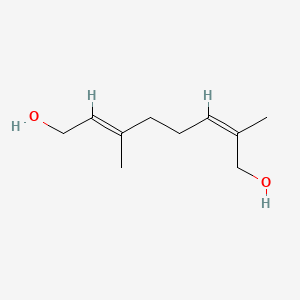
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-, also known as (E,E)-2,6-dimethyl-2,6-octadiene-1,8-diol, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.249 g/mol . This compound is characterized by its two hydroxyl groups and a conjugated diene system, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,6-octadiene-1,8-diol can be achieved through several chemical routes. One common method involves the reaction of geraniol with appropriate reagents to introduce the hydroxyl groups at the desired positions. The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-2,6-octadiene-1,8-diol may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-2,6-octadiene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as tosyl chloride (TsCl) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the double bonds can produce saturated alcohols .
Aplicaciones Científicas De Investigación
2,6-Dimethyl-2,6-octadiene-1,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-2,6-octadiene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups and diene system. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (E,E)-2,6-Dimethyl-2,7-octadiene-1,6-diol
- (Z)-8-Hydroxygeraniol
- (2E,6Z)-3,7-Dimethyl-2,6-octadiene-1,8-diol
- 3,7-Dimethyl-2(Z),6(E)-octadiene-1,8-diol
Uniqueness
2,6-Dimethyl-2,6-octadiene-1,8-diol is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
26488-98-2 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(2Z,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5- |
Clave InChI |
PREUOUJFXMCMSJ-KWNZIKDBSA-N |
SMILES isomérico |
C/C(=C\CO)/CC/C=C(/C)\CO |
SMILES canónico |
CC(=CCO)CCC=C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


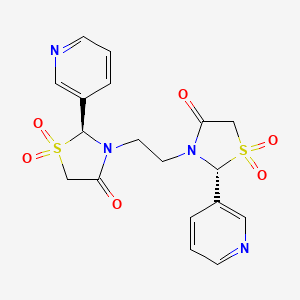
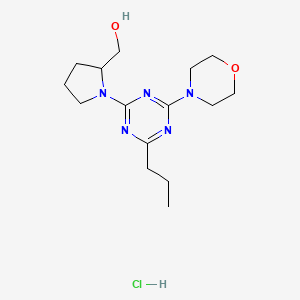

![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)

